molecular formula C10H7ClFN3OS B3373058 5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 949393-05-9

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B3373058
CAS No.: 949393-05-9
M. Wt: 271.7 g/mol
InChI Key: YZFCHYFTMRSWLU-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenylthiourea. This intermediate is then cyclized with chloroacetyl chloride under basic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.

Major Products

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes or proteins makes it a candidate for drug development.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of antimicrobial or anticancer activity, the compound may disrupt cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-(bromomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
  • 5-(iodomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
  • 5-(methylthio)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the chloromethyl group, which allows for versatile chemical modifications through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCHYFTMRSWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
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